molecular formula C16H14N6O2S B11101361 N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide

Cat. No.: B11101361
M. Wt: 354.4 g/mol
InChI Key: UODLQBKHDOUCHF-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide (CAS: 309274-49-5) is a heterocyclic compound featuring a 1,2-oxazole moiety linked via a sulfanyl-acetamide bridge to a 5-methyl-substituted [1,2,4]triazino[5,6-b]indole core. Its molecular formula is C₁₀H₁₁N₅O₃S, with a molecular weight of 281.291 g/mol . The compound’s structure combines aromatic and partially saturated heterocycles, distinguishing it from related analogs. The 5-methyl group on the triazinoindole and the oxazole ring may influence electronic properties and binding interactions, making it a candidate for medicinal chemistry exploration, particularly in enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14N6O2S/c1-9-7-12(21-24-9)17-13(23)8-25-16-18-15-14(19-20-16)10-5-3-4-6-11(10)22(15)2/h3-7H,8H2,1-2H3,(H,17,21,23)

InChI Key

UODLQBKHDOUCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole and 5-methyl-5H-[1,2,4]triazino[5,6-b]indole, which are then subjected to various chemical reactions such as sulfonation, acylation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: This reaction could involve the removal of oxygen or the addition of hydrogen, potentially affecting the compound’s stability and reactivity.

    Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction might yield a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential therapeutic properties. Its multiple heterocyclic rings could interact with various biological targets, making it a candidate for drug development. Research might focus on its activity against specific diseases or its ability to modulate biological pathways.

Industry

In industry, N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE might be used in the production of specialty chemicals or advanced materials. Its unique properties could make it useful in applications such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be needed to elucidate these mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of sulfanyl-acetamide derivatives with variations in substituents and core heterocycles. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Substituents (Triazinoindole) Acetamide Group Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound (CAS 309274-49-5) 4,5-dihydro-1,2,4-triazin-5-one 5-Methyl 5-Methyl-1,2-oxazol-3-yl C₁₀H₁₁N₅O₃S 281.29 Partially saturated triazin ring; potential for enhanced solubility
2-[(5-Benzyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide [1,2,4]triazino[5,6-b]indole 5-Benzyl 4-Methylpyridin-2-yl C₂₅H₂₁N₅OS 443.53 Bulky benzyl group; likely impacts steric interactions
2-[(5-Allyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-benzothiazolylphenyl)acetamide [1,2,4]triazino[5,6-b]indole 5-Allyl 4-(6-Methyl-benzothiazol-2-yl)phenyl C₂₄H₂₀N₆OS₂ 496.58 Allyl group introduces flexibility; benzothiazole may enhance π-π stacking
2-[(5-Methyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide [1,2,4]triazino[5,6-b]indole 5-Methyl 2-Nitrophenyl C₁₉H₁₄N₆O₃S 406.42 Nitro group confers electron-withdrawing effects; may alter redox properties
N-(4-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-oxadiazole Indol-3-ylmethyl 4-Methylphenyl C₂₀H₁₈N₄O₂S 378.45 Oxadiazole core; reported enzyme inhibition activity

Structural Differentiation

  • Core Heterocycles: The target compound’s 4,5-dihydro-1,2,4-triazin-5-one core (partially saturated) contrasts with fully aromatic triazinoindoles in analogs . This saturation may reduce planarity, affecting membrane permeability or target binding.
  • Substituent Effects: 5-Methyl (Target) vs. 5-Allyl : The allyl substituent introduces conformational flexibility, which could enhance adaptability in hydrophobic pockets.
  • Acetamide Modifications :
    • The 5-methyl-1,2-oxazol-3-yl group (target) is less electron-deficient than 2-nitrophenyl , possibly reducing reactivity but improving metabolic stability.
    • Benzothiazole-containing analogs may exhibit stronger π-π interactions in biological targets compared to the oxazole in the target compound.

Biological Activity

N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxazole ring and a triazino-indole moiety. The chemical formula is C15H17N5OC_{15}H_{17}N_5O with a molecular weight of approximately 285.33 g/mol. Its structural features contribute to its biological activity.

PropertyValue
Chemical FormulaC15H17N5O
Molecular Weight285.33 g/mol
IUPAC NameThis compound
AppearanceSolid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxazole and indole derivatives. The compound exhibits notable antibacterial activity against various strains of bacteria.

Case Studies

  • Antibacterial Activity : A study evaluated the antimicrobial efficacy of similar oxazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with indole moieties demonstrated significant antibacterial properties, often exceeding those of traditional antibiotics like ampicillin and streptomycin .
    • Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 37.9 µM to 113.8 µM against sensitive strains.
    • Minimum Bactericidal Concentration (MBC) : Corresponding MBC values ranged from 57.8 µM to 118.3 µM.
  • Mechanisms of Action : The antibacterial action is likely attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Docking studies suggest that these compounds may inhibit enzymes like MurB in E. coli, which are critical for peptidoglycan biosynthesis .

Other Biological Activities

Beyond antibacterial effects, compounds similar to this compound have shown potential in other areas:

  • Antifungal Activity : Some derivatives have exhibited antifungal properties that surpass established antifungal agents such as bifonazole and ketoconazole .
  • Anticancer Potential : Research indicates that oxazole derivatives can also act as antitumor agents through various mechanisms including apoptosis induction in cancer cells .

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